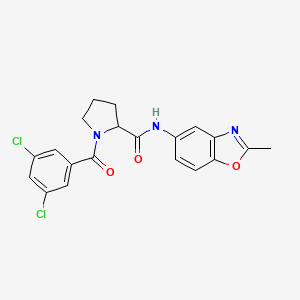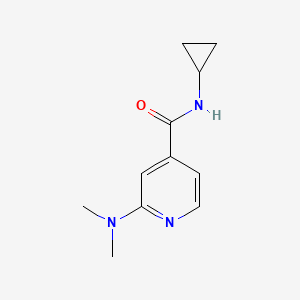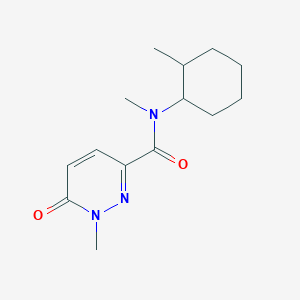
N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide, also known as DMBC, is a chemical compound that has recently gained attention in scientific research. DMBC is a cyclobutane derivative that has been shown to have potential applications in the field of medicine due to its unique structure and mechanism of action. In
Mécanisme D'action
The mechanism of action of N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide involves the modulation of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity. N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide enhances the activity of GABA receptors, leading to increased inhibition of neuronal activity and a reduction in seizures, pain, and inflammation.
Biochemical and Physiological Effects
N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to increased inhibition of neuronal activity. N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide has also been found to reduce the levels of glutamate, an excitatory neurotransmitter that plays a role in the development of seizures, pain, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity and can be used in in vitro and in vivo experiments. However, N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide has limitations in terms of its solubility, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research on N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide. One area of research could focus on the development of new synthesis methods that increase the yield and purity of N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide. Another area of research could focus on the development of new analogs of N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide that have improved solubility and pharmacological properties. Finally, future research could focus on the use of N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide in the treatment of other neurological and inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide involves the reaction of 2,2-dimethyl-1,3-propanediol with cyclobutanecarboxylic acid in the presence of a catalyst. The resulting product is then reacted with methylamine to produce N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide. This synthesis method has been found to be efficient and yields high purity N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide.
Applications De Recherche Scientifique
N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide has been found to have potential applications in the field of medicine. It has been shown to have anticonvulsant effects and can be used to treat epilepsy. N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide has also been found to have analgesic properties and can be used to treat pain. In addition, N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide has been shown to have anti-inflammatory effects and can be used to treat inflammation-related diseases.
Propriétés
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-9(12(2,3)4)13(5)11(14)10-7-6-8-10/h9-10H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKKEOFVTXOFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]ethyl}acetamide](/img/structure/B7558430.png)
![4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide](/img/structure/B7558433.png)
![N-(2-oxoazepan-3-yl)-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7558435.png)

![1-(2,5-dichlorobenzoyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7558445.png)

![5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7558461.png)
![1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7558470.png)




![2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7558513.png)
